5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C7H6ClFN4O3S and a molecular weight of 280.66 g/mol . This compound is known for its use as a catalyst in the synthesis of herbicides and as a source of hydrogen peroxide and chloride .
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves several steps. One common method starts with the preparation of 5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione, which is then oxidized using hydrogen peroxide to form 2,2’-dithio-bis(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine) . This intermediate compound undergoes chloroxidation to yield the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: Catalyzes the oxidation of pyrimidine compounds to sulfonylsulfonates using hydrogen peroxide and chloride.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide, chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a catalyst in the synthesis of herbicides.
Medicine: Research into its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves its role as a catalyst in oxidation reactions. It facilitates the transfer of oxygen from hydrogen peroxide to pyrimidine compounds, forming sulfonylsulfonates . The molecular targets and pathways involved in these reactions are primarily related to the oxidation process and the formation of sulfonyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride include other sulfonyl chlorides and triazolo[1,5-c]pyrimidine derivatives. Some examples are:
- 2-Chlorosulfonyl-5-ethoxy-7-chloro[1,2,4]triazolo[1,5-c]pyrimidine
- 2-Chlorosulfonyl-5-methoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine
These compounds share similar chemical structures and reactivity but may differ in their specific applications and reactivity profiles. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct catalytic properties and reactivity .
Eigenschaften
Molekularformel |
C7H6ClFN4O3S |
---|---|
Molekulargewicht |
280.67 g/mol |
IUPAC-Name |
5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClFN4O3S/c1-2-16-7-10-4(9)3-5-11-6(12-13(5)7)17(8,14)15/h3H,2H2,1H3 |
InChI-Schlüssel |
LNDCSJHELOGTGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.